Product packaging for 6-Chloro-2,3-difluorobenzenesulfonamide(Cat. No.:CAS No. 1208077-20-6)

6-Chloro-2,3-difluorobenzenesulfonamide

Cat. No.: B1422599
CAS No.: 1208077-20-6
M. Wt: 227.62 g/mol
InChI Key: LSAZCHPZKNTWOE-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorobenzenesulfonamide is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzenesulfonamide core that is strategically functionalized with chloro and difluoro substituents, making it a versatile intermediate for the synthesis of more complex molecules. https://pubchem.ncbi.nlm.nih.gov/compound/162928114 The sulfonamide group is a privileged pharmacophore known to act as a key binding motif in inhibitors of various enzymes, particularly carbonic anhydrases and protein kinases. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9908732/ Researchers utilize this specific compound as a precursor in the design and development of targeted covalent inhibitors, where the chlorine atom can serve as a handle for further derivatization or participate in substitution reactions. https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01146 Its primary research value lies in its application for probing enzyme kinetics, structure-activity relationships (SAR), and as a scaffold for creating compound libraries for high-throughput screening. The incorporation of fluorine atoms is a common strategy to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in lead optimization. https://pubs.acs.org/doi/10.1021/cr9001068 As such, this compound is an invaluable tool for chemists and biologists investigating new therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This product is intended for research applications by qualified laboratory personnel only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClF2NO2S B1422599 6-Chloro-2,3-difluorobenzenesulfonamide CAS No. 1208077-20-6

Properties

IUPAC Name

6-chloro-2,3-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c7-3-1-2-4(8)5(9)6(3)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAZCHPZKNTWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280707
Record name 6-Chloro-2,3-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208077-20-6
Record name 6-Chloro-2,3-difluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step-by-step process:

Step Description Reagents & Conditions Notes
1. Preparation of chlorofluorobenzene precursor Commercially available or synthesized via halogenation of benzene derivatives Ensures the presence of chlorine and fluorine substituents at desired positions
2. Electrophilic aromatic sulfonation Fuming sulfuric acid or oleum, at controlled temperature (~0°C to 50°C) Introduces sulfonic acid group (-SO₃H) onto the aromatic ring
3. Conversion to sulfonyl chloride Thionyl chloride (SOCl₂), reflux Converts sulfonic acid to sulfonyl chloride, facilitating subsequent amination
4. Amination to sulfonamide Ammonia or primary amines, in the presence of base (e.g., pyridine) Forms sulfonamide linkage, yielding the sulfonamide core

Direct Nucleophilic Substitution on Activated Aromatic Rings

Overview:
This method involves nucleophilic displacement of suitable leaving groups (e.g., halogens) on activated aromatic rings with sulfonamide groups.

Procedure:

  • Starting with 2,3-difluorochlorobenzene derivatives, selective substitution at the fluorine positions can be achieved via nucleophilic aromatic substitution (S_NAr) using ammonia or sulfonamide nucleophiles under elevated temperatures.
Reagents & Conditions Notes
Elevated temperature (150–200°C), polar aprotic solvents (e.g., DMSO, DMF) Promotes S_NAr, especially on electron-deficient aromatic rings
Nucleophile: Sulfonamide anion Generated in situ using bases like sodium hydride or potassium tert-butoxide

Advantages:

  • High regioselectivity for fluorine substitution due to their activating effect on the aromatic ring.

Multistep Synthesis via Aromatic Halogenation and Functionalization

Approach:

  • Step 1: Halogenate benzene to introduce chlorine and fluorine substituents at desired positions.
  • Step 2: Convert halogenated intermediates to sulfonyl chlorides.
  • Step 3: React with ammonia or primary amines to form sulfonamides.

Reaction Scheme:

Benzene → Chlorination & Fluorination → Sulfonation → Sulfonyl Chloride Formation → Sulfonamide Formation

Reagents & Conditions:

  • Chlorination: Cl₂, FeCl₃ catalyst, controlled temperature
  • Fluorination: Electrophilic fluorination reagents (e.g., Selectfluor)
  • Sulfonation: SO₃ or oleum, followed by conversion to sulfonyl chloride

Research-Driven Method: Multi-Step Synthesis with Modern Cross-Coupling

Recent advances involve cross-coupling reactions such as Suzuki-Miyaura to attach aryl groups onto heterocyclic cores, followed by sulfonamide formation.

Example:

  • Synthesize a fluorinated chlorobenzene derivative with a suitable leaving group.
  • Use palladium-catalyzed coupling to introduce the difluorophenyl group.
  • Convert the halogen to sulfonyl chloride, then to sulfonamide.

Relevance:
This method allows precise control over substitution patterns and is compatible with complex molecule synthesis.

Data Table Summarizing Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield References
Aromatic sulfonation and amination SO₂Cl₂, NH₃, primary amines Well-established, regioselective Harsh conditions, multi-step 50–70% ,
Nucleophilic aromatic substitution Fluorinated aromatic, NaH, sulfonamide High regioselectivity Requires activated aromatic ring 60–80%
Cross-coupling followed by sulfonamide formation Pd catalysts, boronic acids, sulfonyl chlorides Precise substitution control Requires advanced techniques 55–75%

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine and fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Products include substituted benzenesulfonamides with various functional groups.

    Oxidation: Products include sulfonic acids or sulfonyl chlorides.

    Reduction: Products include amines or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

6-Chloro-2,3-difluorobenzenesulfonamide has the molecular formula C6H4ClF2NO2SC_6H_4ClF_2NO_2S. Its structure features a sulfonamide group attached to a benzene ring with chlorine and fluorine substituents, which influence its reactivity and interactions with biological targets.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
  • Reactivity : It can undergo nucleophilic substitution reactions, oxidation, and reduction processes. These reactions enable the formation of various derivatives that are valuable in chemical research.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism of action involves interactions with enzymes and receptors, influencing biochemical pathways .
  • Targeting Enzymes : The sulfonamide group can form hydrogen bonds with amino acids in enzyme active sites, potentially inhibiting their activity. This property makes it a candidate for drug development targeting specific diseases.

Medicine

  • Drug Development : The compound is investigated as a drug candidate or precursor for active pharmaceutical ingredients (APIs). Its unique chemical properties enhance its potential as a therapeutic agent .
  • Clinical Applications : Studies have shown its effectiveness in modulating biological targets such as carbonic anhydrase, which plays a critical role in various physiological processes .

Industrial Applications

  • Specialty Chemicals Production : In industry, this compound is used in the production of specialty chemicals including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Data Table of Applications

Application AreaDescriptionKey Properties
ChemistryBuilding block for organic synthesisVersatile reactivity
BiologyAntimicrobial and anticancer propertiesEnzyme inhibition
MedicineDrug candidate for therapeutic useTarget-specific interactions
IndustryProduction of specialty chemicalsStability and reactivity

Case Study 1: Antimicrobial Properties

Research conducted on the antimicrobial activity of this compound demonstrated significant inhibitory effects against various bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Development

A recent study focused on synthesizing derivatives of this compound to enhance its efficacy against specific cancer cell lines. The modifications aimed to improve binding affinity to targeted receptors involved in tumor growth.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluorobenzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The chlorine and fluorine substituents can enhance the compound’s binding affinity and selectivity for specific molecular targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Key Properties :

  • Lipophilicity: Fluorine substituents may increase membrane permeability compared to non-fluorinated analogs .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural features of 6-chloro-2,3-difluorobenzenesulfonamide with related sulfonamide derivatives:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) CAS Number
This compound Cl (position 6), F (positions 2,3) Sulfonamide 227.62 1208077-20-6
Chlorosulfuron Cl (position 2), triazine-methoxy group Sulfonamide, urea, triazine 357.76 76341-69-0
2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid Cl (positions 2,6), dichlorobenzene Sulfonamide, carboxylic acid 410.06 Not provided
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzal chloride Cl, F, trifluoromethyl Benzaldehyde, chloride 305.54 Not provided

Key Observations :

  • Chlorosulfuron incorporates a triazine-methoxy group, enabling hydrogen bonding and herbicidal activity via acetolactate synthase inhibition .
  • The trifluoromethyl-benzal chloride () lacks a sulfonamide but includes a reactive aldehyde group, suggesting use in synthetic intermediates .

Physicochemical Properties

Property This compound Chlorosulfuron 2-Chloro-6-(2,3-dichloro)benzoic acid
Polarity High (Cl, F, SO₂NH₂) Moderate Very high (SO₂NH₂, COOH)
Lipophilicity (LogP) Estimated ~1.8–2.2 ~2.5 ~1.0 (ionized COOH at physiological pH)
Solubility Low in water, moderate in DMSO Low in water High in polar solvents

Fluorine Impact :

  • The F atoms in this compound enhance metabolic stability and membrane penetration compared to non-fluorinated sulfonamides .

Biological Activity

6-Chloro-2,3-difluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H5ClF2N2O2S
  • Molecular Weight : 228.64 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide group, which is critical for its biological activity, particularly in antimicrobial applications.

The mechanism of action of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), the compound competes with natural substrates, leading to disrupted folate production and subsequent inhibition of bacterial growth.

Additionally, the presence of chlorine and fluorine substituents enhances the compound's binding affinity to various biological targets, potentially modulating multiple biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

  • Antimicrobial Activity : The compound demonstrates significant antibacterial properties against various pathogens due to its inhibition of DHPS. This makes it a potential candidate for treating bacterial infections.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this sulfonamide may also contribute to reducing inflammation in various conditions.
  • Anticancer Potential : Preliminary studies indicate that it may possess anticancer activity, although more research is needed to establish its efficacy in oncology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth by targeting dihydropteroate synthase (DHPS)
Anti-inflammatoryPotential to reduce inflammation based on structural analogs
AnticancerPreliminary evidence suggests potential anticancer properties
Other ActivitiesMay exhibit analgesic, antihypertensive, and anticonvulsant effects

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antibacterial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested.

Q & A

Basic: What synthetic methodologies are commonly employed for 6-Chloro-2,3-difluorobenzenesulfonamide?

Answer:
The synthesis typically involves sequential halogenation and sulfonamide formation. A validated approach includes:

Halogenation : Starting with a substituted benzene ring, regioselective chlorination and fluorination are achieved using reagents like Cl₂ (for chlorination) and DAST (diethylaminosulfur trifluoride) for fluorination.

Sulfonation : The intermediate is sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.

Amidation : Reaction with ammonia or amines forms the sulfonamide moiety.
For example, analogous routes are used in synthesizing 6-chloro-2,3-naphthalic anhydride derivatives (Scheme 2 in ) and sulfonamido benzoic acids ( ). Key challenges include controlling regioselectivity and minimizing side reactions. Purity is confirmed via GC (>95% in ) or HPLC.

Advanced: How can regioselectivity challenges in fluorination be addressed during synthesis?

Answer:
Regioselectivity in fluorination is influenced by:

  • Catalysts : Use of Lewis acids (e.g., BF₃) to direct fluorine substitution.
  • Temperature : Lower temperatures (e.g., -78°C) favor controlled fluorination.
  • Protecting Groups : Temporary blocking of reactive sites (e.g., using trimethylsilyl groups).
    For example, 6-chloro-2,3-difluorobenzaldehyde () may require similar optimization. Advanced characterization (e.g., X-ray crystallography in ) helps validate regiochemistry.

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., coupling constants for fluorine atoms).
  • Mass Spectrometry : High-resolution MS to verify molecular weight.
  • X-ray Crystallography : Definitive proof of regiochemistry (as in for sulfonamido benzoic acid).
  • HPLC : Assess purity (>95% as in ).

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:
Contradictions arise from dynamic effects or overlapping signals. Solutions include:

  • 2D NMR : COSY and NOESY to resolve coupling networks.
  • Variable-Temperature NMR : Suppress dynamic effects (e.g., rotamers).
  • Computational Modeling : DFT calculations to predict chemical shifts (as applied in for fluorinated benzenesulfonamides).
    Cross-validation with X-ray data ( ) is critical.

Basic: What are the primary research applications of this compound?

Answer:

  • Enzyme Inhibition : Sulfonamide derivatives are explored as inhibitors (e.g., SIRT1 inhibition in ).
  • Material Science : Fluorinated sulfonamides are precursors for OLEDs ( ).
  • Pharmaceutical Probes : Structural analogs (e.g., 6-chloro-2,3-diaminotoluene in ) are used in drug discovery.

Advanced: How to design bioactivity assays for this compound?

Answer:

Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).

In Vitro Assays : Use fluorescence-based or calorimetric methods (e.g., ITC) to measure binding affinity.

Cell-Based Models : Culture systems (e.g., ovarian strips in ) to assess cytotoxicity or bioactivity.

Control Experiments : Include structurally similar inactive analogs to validate specificity.

Basic: What purification methods ensure high yields of the final product?

Answer:

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures).
  • Distillation : For intermediates like benzaldehyde derivatives (bp 92°C at 10 mm Hg in ).

Advanced: How to address discrepancies in bioactivity data across studies?

Answer:

  • Dose-Response Analysis : Ensure linearity in activity curves (e.g., 10 µM EX-527 in ).
  • Replicate Experiments : Use ≥3 biological replicates to assess variability.
  • Meta-Analysis : Compare with structurally related compounds (e.g., perfluorinated sulfonic acids in ).
    Documentation of solvent, temperature, and assay conditions is critical ( ).

Basic: What safety precautions are required for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats (due to sulfonamide reactivity).
  • Ventilation : Use fume hoods during synthesis (as noted in for fluorinated compounds).
  • Storage : Inert atmosphere to prevent hydrolysis (similar to 6-chloro-2,3-dihydrobenzofuran in ).

Advanced: How to optimize solubility for in vivo studies?

Answer:

  • Co-Solvents : Use DMSO or cyclodextrins for aqueous solubility.
  • Salt Formation : Convert to sodium or ammonium salts (e.g., sulfonate salts in ).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for enhanced bioavailability.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,3-difluorobenzenesulfonamide
Reactant of Route 2
6-Chloro-2,3-difluorobenzenesulfonamide

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